molecular formula C16H14N2O2S B2602355 N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide CAS No. 313276-22-1

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide

Cat. No.: B2602355
CAS No.: 313276-22-1
M. Wt: 298.36
InChI Key: GDXZZZYRDKHRPZ-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide is an organic compound characterized by the presence of a pyridine ring attached to a naphthalene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with pyridin-3-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted sulfonamides

Scientific Research Applications

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide
  • N-(pyridin-4-ylmethyl)naphthalene-2-sulfonamide
  • N-(quinolin-3-ylmethyl)naphthalene-2-sulfonamide

Uniqueness

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide is unique due to the position of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This positional isomerism can result in different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-21(20,18-12-13-4-3-9-17-11-13)16-8-7-14-5-1-2-6-15(14)10-16/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXZZZYRDKHRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333003
Record name N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313276-22-1
Record name N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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